5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride
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Overview
Description
5-methyl-4,6,12-triazatricyclo[7210,2,7]dodeca-2,4,6-triene dihydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methyl and dihydrochloride groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tricyclic structure or the functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the tricyclic structure.
Scientific Research Applications
5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
- 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride
Uniqueness
5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride is unique due to the presence of the methyl group and the dihydrochloride salt form, which can influence its chemical reactivity and biological activity. These structural features distinguish it from similar compounds and contribute to its specific applications and properties.
Properties
CAS No. |
2680531-82-0 |
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Molecular Formula |
C10H15Cl2N3 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
5-methyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-6-11-5-8-9-3-2-7(13-9)4-10(8)12-6;;/h5,7,9,13H,2-4H2,1H3;2*1H |
InChI Key |
HSWDRAFIIHDFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C3CCC(N3)CC2=N1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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